molecular formula C18H14ClF3N4O5 B11090278 (2-Chloro-5-nitrophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(2-Chloro-5-nitrophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B11090278
M. Wt: 458.8 g/mol
InChI Key: UZRAGEHATKKUHQ-UHFFFAOYSA-N
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Description

(2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves a multi-step process. One common method includes the nitration of 2-chlorobenzaldehyde followed by a condensation reaction with 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the desired reaction conditions and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Ammonia, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Amines.

    Reduction: Nitroso derivatives.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
  • 4-Chloro-2-nitrophenol

Uniqueness

Compared to similar compounds, (2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H14ClF3N4O5

Molecular Weight

458.8 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H14ClF3N4O5/c19-14-3-2-12(25(28)29)10-13(14)17(27)24-7-5-23(6-8-24)15-4-1-11(18(20,21)22)9-16(15)26(30)31/h1-4,9-10H,5-8H2

InChI Key

UZRAGEHATKKUHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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